![molecular formula C10H8N2O3S2 B7754664 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide](/img/structure/B7754664.png)
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
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Overview
Description
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide can be synthesized through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . The reaction yields are nearly quantitative, making it an efficient synthetic route.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the green synthesis approach mentioned above can be scaled up for industrial applications. The use of water as a solvent not only makes the process environmentally friendly but also cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of combinatorial libraries of rhodanine derivatives.
Industry: The compound’s green synthesis method makes it attractive for industrial applications where environmentally friendly processes are prioritized.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, modulating their activity. For instance, some thiazolidinone derivatives act as inhibitors of aldose reductase, an enzyme involved in diabetic complications . The compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)carboxamides: These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring.
Rhodanine derivatives: These compounds also contain the thiazolidinone ring and exhibit similar biological activities.
Uniqueness
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its green synthesis method further distinguishes it from other similar compounds, making it an attractive candidate for sustainable chemistry applications.
Biological Activity
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
Synthesis
The compound is synthesized through a reaction involving substituted benzohydrazides and 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method is aligned with green chemistry principles, minimizing hazardous chemicals by using water as the solvent.
Antimicrobial Properties
Recent studies indicate that this compound exhibits notable antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values against various pathogens have been documented, showcasing its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .
Antitumor Activity
The compound also shows promise in anticancer research. Studies have demonstrated its ability to inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. In vitro assays indicated that it effectively reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, it has been shown to inhibit aldose reductase , an enzyme implicated in diabetic complications. This inhibition can potentially mitigate oxidative stress and subsequent cellular damage associated with diabetes.
Comparative Analysis
When compared to similar thiazolidinone derivatives, such as rhodanine derivatives, this compound stands out due to its specific substitution pattern which enhances its biological efficacy. Table 1 summarizes the comparative biological activities of related compounds:
Compound | Antibacterial Activity | Antitumor Activity |
---|---|---|
2-hydroxy-N-(4-oxo-2-sulfanylidene...) | High | Moderate |
Rhodanine derivative A | Moderate | Low |
Thiazolidinone derivative B | Low | High |
Case Studies
Several research studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Evaluation : A study assessed the antibacterial activity against five bacterial strains and found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Another study focused on the anticancer properties of thiazolidinone derivatives, highlighting that compounds with similar structures showed promising results in inhibiting cancer cell growth, supporting further exploration of this compound's potential .
Properties
IUPAC Name |
2-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S2/c13-7-4-2-1-3-6(7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOIKGIUQGERMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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